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Compound of Interest

Compound Name:
(2,5,6-Trifluoropyridin-3-

yl)methanol

CAS No.: 1262415-64-4

Cat. No.: B1395782

Get Quote

Fluorinated pyridines are a cornerstone of modern medicinal chemistry, where the strategic

incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and

bioavailability. The target molecule, (2,5,6-Trifluoropyridin-3-yl)methanol, combines the

features of a polyfluorinated aromatic system with a reactive benzylic alcohol moiety. Its

unambiguous characterization is paramount for quality control, reaction monitoring, and

regulatory submission. This guide synthesizes foundational principles with predictive data

analysis to establish a robust analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic

molecules in solution. For fluorinated compounds, ¹⁹F NMR, in conjunction with ¹H and ¹³C

NMR, provides a wealth of information. The 100% natural abundance and high gyromagnetic

ratio of the ¹⁹F nucleus make it a highly sensitive probe, second only to ¹H in receptivity.[1]
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Core Principles & Mechanistic Causality
The analysis of (2,5,6-Trifluoropyridin-3-yl)methanol by NMR is governed by the interplay of

chemical shifts and spin-spin coupling.

Chemical Shifts: The electron-withdrawing nature of the three fluorine atoms and the

nitrogen atom will significantly deshield the ring protons and carbons, shifting their

resonances downfield.[2][3] The ¹⁹F chemical shifts themselves are highly sensitive to their

position on the ring (ortho, meta to the nitrogen and to each other) and span a very wide

range, minimizing signal overlap.[1][4]

Spin-Spin Coupling: The key to unambiguous assignment lies in interpreting the complex

coupling patterns. We anticipate significant through-bond couplings (J-coupling) between

nuclei:

¹H-¹⁹F Coupling: The aromatic proton (H-4) and the methylene protons (-CH₂OH) will

couple to nearby fluorine atoms.

¹³C-¹⁹F Coupling: Carbon signals will be split by one, two, or even three-bond couplings to

fluorine, with ¹JCF values being particularly large (typically > 200 Hz).[2]

¹⁹F-¹⁹F Coupling: The three non-equivalent fluorine nuclei will couple with each other, with

the magnitude of the coupling constant (ⁿJFF) decreasing as the number of bonds

between them increases.[1][5]

Predicted NMR Spectra
The following spectral data are predicted based on established principles for fluorinated

pyridines.[2][5][6] The exact values will be dependent on the solvent and concentration used.

¹H NMR Analysis:

Aromatic Proton (H-4): Expected to be the most downfield proton signal (δ ≈ 8.0-8.5 ppm). It

will appear as a complex multiplet due to coupling with F-2 (⁴JHF), F-5 (³JHF), and F-6

(⁴JHF).

Methylene Protons (-CH₂OH): Expected around δ ≈ 4.5-5.0 ppm. This signal will likely

appear as a triplet due to coupling with the hydroxyl proton (³JHH), which may be broadened
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or exchangeable, and may also show smaller couplings to the F-2 atom (⁴JHF).

Hydroxyl Proton (-OH): A broad singlet with a chemical shift that is highly dependent on

concentration and solvent (typically δ ≈ 2.0-4.0 ppm). Its coupling to the methylene group

may not always be resolved.

¹³C NMR Analysis: The spectrum will be characterized by large C-F coupling constants.

Carbons bearing Fluorine (C-2, C-5, C-6): These will appear as doublets with very large ¹JCF

coupling constants (≈ 230-270 Hz). Their chemical shifts will be in the aromatic region,

heavily influenced by the direct fluorine attachment.

C-3 and C-4: These carbons will exhibit smaller ²JCF and ³JCF couplings, appearing as

complex multiplets.

Methylene Carbon (-CH₂OH): Expected around δ ≈ 55-65 ppm, it may show a small ³JCF

coupling to the F-2 atom.

¹⁹F NMR Analysis: This is the most informative spectrum. All three fluorine atoms are

chemically non-equivalent and will couple to each other and to the H-4 proton.

F-6: Expected to be the most upfield signal. It will be split into a doublet of doublets due to

coupling with F-5 (³JFF, ortho) and F-2 (⁴JFF, meta).

F-2: Will appear as a doublet of doublets due to coupling with F-6 (⁴JFF, meta) and F-5

(³JFF, para).

F-5: Will appear as a doublet of doublets due to coupling with F-6 (³JFF, ortho) and F-2

(³JFF, para). It will also exhibit a smaller coupling to the H-4 proton.

Predicted NMR Data Summary
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Nucleus Predicted δ (ppm)
Predicted
Multiplicity

Predicted Coupling
Constants (Hz)

¹H

H-4 8.0 - 8.5 ddd

³JHF(H4-F5) ≈ 6-9;

⁴JHF(H4-F2) ≈ 1-3;

⁴JHF(H4-F6) ≈ 1-3

-CH₂- 4.5 - 5.0 t (or d)

³JHH ≈ 5-7 (may show

further splitting from

F-2)

-OH 2.0 - 4.0 br s -

¹³C

C-2 145 - 155 d ¹JCF ≈ 240-260

C-3 120 - 130 m -

C-4 135 - 145 m -

C-5 140 - 150 d ¹JCF ≈ 250-270

C-6 150 - 160 d ¹JCF ≈ 240-260

-CH₂OH 55 - 65 t (from CD₃OD) May show ³JCF to F-2

¹⁹F

F-2 -90 to -110 dd
⁴JFF(F2-F6) ≈ 15-20;

⁵JFF(F2-F5) ≈ 5-10

F-5 -140 to -160 ddd

³JFF(F5-F6) ≈ 20-25;

⁵JFF(F5-F2) ≈ 5-10;

³JFH(F5-H4) ≈ 6-9

F-6 -70 to -90 dd
³JFF(F6-F5) ≈ 20-25;

⁴JFF(F6-F2) ≈ 15-20

Chemical shifts for ¹H

and ¹³C are

referenced to TMS.

¹⁹F shifts are
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referenced to CFCl₃.

[7] Predicted values

are based on typical

ranges for

fluoropyridines.[2][6]

Experimental Protocol: NMR Data Acquisition
This protocol ensures a self-validating dataset through comprehensive 1D and 2D NMR

experiments.

Sample Preparation:

Accurately weigh 10-15 mg of (2,5,6-Trifluoropyridin-3-yl)methanol.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or

DMSO-d₆) in a clean, dry NMR tube.[8][9] Methanol-d₄ is often a good choice as it can

exchange with the -OH proton, simplifying the -CH₂- signal.

Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C

NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be

used, or the spectrometer can be referenced internally.

Instrument Setup (e.g., Bruker 400 MHz Spectrometer):

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

Shim the magnetic field using the deuterium lock signal of the solvent to achieve optimal

resolution.

Record spectra at a constant temperature (e.g., 298 K) to ensure chemical shift

reproducibility.[10]

Data Acquisition:

¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good

signal-to-noise ratio (S/N > 100:1 for the smallest peak).
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¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum.[11] A larger number of scans will

be required due to the low natural abundance of ¹³C.

¹⁹F NMR: Acquire a standard 1D fluorine spectrum. This experiment is typically fast due to

the high sensitivity of the ¹⁹F nucleus.

2D Correlation Spectroscopy (COSY): Acquire a ¹H-¹H COSY spectrum to confirm the

coupling between the -OH and -CH₂- protons (if not exchanged).

2D Heteronuclear Correlation (HSQC/HMBC):

An HSQC spectrum will correlate directly bonded protons and carbons (e.g., -CH₂-).

An HMBC spectrum is crucial for assigning quaternary carbons and confirming long-

range couplings. It will show correlations between protons and carbons over 2-3 bonds

(e.g., H-4 to C-2, C-3, C-5, C-6; -CH₂- protons to C-2, C-3, C-4).

NMR Analysis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1395782?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395782?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

